molecular formula C19H20N2O3S B11136876 N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

Cat. No.: B11136876
M. Wt: 356.4 g/mol
InChI Key: ZAWWANFOTCXNFT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound that features a complex structure combining a methoxyphenethyl group and a benzisothiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves multiple steps:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Propanamide Chain: The benzisothiazole core is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.

    Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable halide derivative and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzisothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties. Its stability and reactivity make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzisothiazole moiety could play a crucial role in binding to these targets, while the methoxyphenethyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]butanamide: Similar structure with a butanamide chain instead of a propanamide chain.

    N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]ethanamide: Similar structure with an ethanamide chain instead of a propanamide chain.

    N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]pentanamide: Similar structure with a pentanamide chain instead of a propanamide chain.

Uniqueness

N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H20N2O3S/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-19(23)16-4-2-3-5-17(16)25-21/h2-9H,10-13H2,1H3,(H,20,22)

InChI Key

ZAWWANFOTCXNFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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